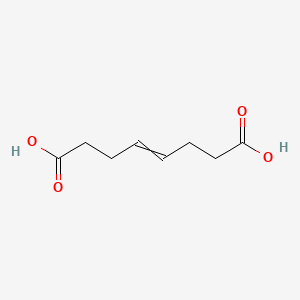

Oct-4-enedioic acid

Description

BenchChem offers high-quality Oct-4-enedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oct-4-enedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

oct-4-enedioic acid |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12) |

InChI Key |

LQVYKEXVMZXOAH-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (Z)-Oct-4-enedioic Acid

The following is an in-depth technical guide regarding (Z)-oct-4-enedioic acid.

CAS: 38561-68-1 | Formula: C₈H₁₂O₄ | M.W.: 172.18 g/mol [1]

Executive Summary

(Z)-Oct-4-enedioic acid (also known as cis-4-octenedioic acid) is a symmetric, unsaturated dicarboxylic acid of significant utility in both metabolic pathology and medicinal chemistry.[1] Unlike its saturated analog (suberic acid), the presence of the cis-alkene moiety at the C4 position imparts unique conformational rigidity and reactivity.

In biological systems, it serves as a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , accumulating when mitochondrial

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Characterization

The molecule consists of an eight-carbon chain terminated by carboxylic acid groups, with a cis (Z) double bond at the center. This symmetry allows for simplified NMR spectra but requires precise synthetic control to avoid isomerization to the thermodynamically more stable trans (E) isomer.

| Property | Value | Note |

| IUPAC Name | (Z)-oct-4-enedioic acid | |

| Synonyms | cis-4-Octenedioic acid; (Z)-4-Octene-1,8-dioic acid | |

| SMILES | OC(=O)CC/C=C\CCC(=O)O | |

| InChI Key | LQVYKEXVMZXOAH-UPHRSURJSA-N | |

| Appearance | White to pale yellow solid | |

| Melting Point | 96–98 °C | Consistent with high purity (>95%) |

| pKa (Predicted) | 4.27 ± 0.10 | Typical for aliphatic dicarboxylic acids |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; soluble in alkaline buffers |

Spectroscopic Signature (¹H NMR)

Solvent: D₂O or CDCl₃

- 5.44 ppm (t, 2H): Vinylic protons (-CH=CH-). The triplet splitting arises from coupling with adjacent methylene groups.

-

2.30–2.35 ppm (m, 8H): Overlapping signals for the

Biological Significance: The MCAD Biomarker

(Z)-oct-4-enedioic acid is not a standard product of healthy fatty acid oxidation; rather, it is a hallmark of metabolic "traffic jams."

Metabolic Origin

Under normal conditions, medium-chain fatty acids are degraded in the mitochondria via

-

Precursor: Linoleic acid (C18:2) or Oleic acid (C18:1).

-

Blockage: The presence of the cis-4 double bond inhibits further peroxisomal processing when MCAD is absent, leading to the accumulation and urinary excretion of (Z)-oct-4-enedioic acid.

Pathway Visualization

The following diagram illustrates the deviation from normal metabolism that generates this specific metabolite.

Caption: Pathological accumulation of (Z)-oct-4-enedioic acid via omega-oxidation compensation in MCAD deficiency.

Synthesis Protocol: Selective Oxidative Cleavage

Objective: Synthesize (Z)-oct-4-enedioic acid from 1,5-cyclooctadiene (1,5-COD). Challenge: Direct oxidation of 1,5-COD typically cleaves both double bonds to yield succinic acid. The protocol below utilizes a controlled oxidative cleavage via a diol intermediate to preserve the C8 chain length and the cis geometry.

Reaction Scheme

-

Partial Epoxidation: 1,5-COD

1,2-Epoxy-5-cyclooctene. -

Hydrolysis: Epoxide

cis-Cyclooct-5-ene-1,2-diol. -

Oxidative Cleavage: Diol

(Z)-Oct-4-enedioic acid.

Step-by-Step Methodology

Phase A: Mono-Epoxidation

-

Reagents: 1,5-Cyclooctadiene (1.0 eq), m-CPBA (1.0 eq), CH₂Cl₂ (DCM).

-

Procedure:

-

Dissolve 1,5-COD in DCM at 0°C.

-

Add m-CPBA portion-wise over 1 hour to favor mono-epoxidation.

-

Stir at room temperature for 4 hours.

-

Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the mono-epoxide.

-

Phase B: Hydrolysis to Diol

-

Reagents: Mono-epoxide, 5% H₂SO₄ (aq), THF.

-

Procedure:

-

Dissolve epoxide in THF/Water. Add catalytic H₂SO₄.

-

Heat to 60°C for 2 hours.

-

Workup: Neutralize with NaOH, extract with EtOAc. The product is cis-cyclooct-5-ene-1,2-diol.

-

Phase C: Oxidative Cleavage (The Key Step)

Note: Sodium Periodate (NaIO₄) with catalytic Ruthenium or Permanganate is common, but a milder NaIO₄ cleavage of the diol is preferred to prevent over-oxidation of the remaining double bond.

-

Reagents: cis-Cyclooct-5-ene-1,2-diol (1.0 eq), NaIO₄ (1.5 eq), catalytic KMnO₄ (0.05 eq), Acetone/Water (1:1).

-

Procedure:

-

Dissolve the diol in Acetone/Water.

-

Add NaIO₄ and catalytic KMnO₄ at 0°C. The solution will turn purple then brown (MnO₂ precipitate).

-

Stir for 3 hours. The periodate cleaves the vicinal diol into the dialdehyde, which KMnO₄ oxidizes in situ to the diacid.

-

Quench: Add sodium bisulfite to consume excess oxidant.

-

Isolation: Acidify to pH 2 with HCl. Extract with EtOAc.

-

Crystallization: Recrystallize from minimal hot water or benzene/acetone to yield pure (Z)-oct-4-enedioic acid.

-

Applications in Drug Development

Hsp90 Inhibitor Linker

Heat Shock Protein 90 (Hsp90) is a chaperone protein that stabilizes oncogenic proteins. Inhibitors like Coumermycin A1 act as dimers.[3]

-

Role of CAS 38561-68-1: It serves as the "B-ring" linker.

-

Mechanism: The dicarboxylic acid is coupled to the amino-coumarin pharmacophore. The cis-alkene provides a specific "kink" in the linker chain, optimizing the distance and orientation between the two binding domains, which is critical for high-affinity binding to the Hsp90 homodimer.

Synthesis Workflow for Linker Conjugation

The following DOT diagram illustrates the conjugation logic used in medicinal chemistry.

Caption: Utilization of (Z)-oct-4-enedioic acid as a bivalent linker in Hsp90 inhibitor synthesis.

References

-

Jin, S. J., & Tserng, K. Y. (1990). Metabolic origins of urinary unsaturated dicarboxylic acids. Biochemistry, 29(37), 8540-8547.

-

Tserng, K. Y., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research, 31, 763-771.

-

PubChem. (Z)-oct-4-enedioic acid (CID 11805205). National Library of Medicine.

-

Burlison, J. A., et al. (2006). Novobiocin analogs: probes for the Hsp90 C-terminal binding site. Journal of the American Chemical Society.[4] (Contextual citation for coumermycin analogs).

-

Organic Syntheses. Oxidative cleavage protocols for cyclic alkenes (General Reference for Section 4).

Sources

- 1. CAS 38561-68-1: cis-4-Octenedioic acid | CymitQuimica [cymitquimica.com]

- 2. database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

Biological Function & Metabolic Significance of C8 Unsaturated Dicarboxylic Acids

This guide provides an in-depth technical analysis of C8 Unsaturated Dicarboxylic Acids (e.g., 2-octenedioic acid, 3-octenedioic acid). While often overshadowed by their saturated counterparts (suberic acid) or monocarboxylic fatty acids, these molecules serve distinct roles as pheromonal signaling agents in insects and critical metabolic stress biomarkers in mammals.

Technical Guide for Researchers & Drug Developers

Executive Summary

C8 unsaturated dicarboxylic acids (C8-UDCAs), specifically isomers such as (E)-2-octenedioic acid and 3-octenedioic acid , represent a specialized class of medium-chain dicarboxylic acids (MCDCAs). Unlike long-chain fatty acids that serve primarily as fuel, C8-UDCAs function at the intersection of metabolic rescue pathways and interspecies signaling .

In mammalian physiology, they are not primary metabolites but rather "overflow" products generated when mitochondrial

Chemical Identity & Structural Biology

These compounds are characterized by an eight-carbon backbone capped by carboxyl groups at both ends (

Key Isomers of Interest

| Compound Name | Structure | CAS RN | Primary Biological Context |

| (E)-2-Octenedioic Acid | 5698-50-0 | Urinary biomarker for MCAD deficiency; Bee pheromone component.[2] | |

| 3-Octenedioic Acid | 1119-85-3 | Metabolite of linoleic acid | |

| cis-4-Octenedioic Acid | 48059-97-8 | Associated with liver injury (ATB-DILI) and spoilage markers. |

Physicochemical Properties:

-

Solubility: Higher water solubility than corresponding monocarboxylic acids due to dual polarity.

-

Acidity:

,

Biosynthesis: The Omega-Beta Interplay

The generation of C8-UDCAs in mammals is a "fail-safe" mechanism. When the primary mitochondrial

Mechanism of Formation[3]

-

Substrate Availability: Long-chain unsaturated fatty acids (e.g., Oleic acid, Linoleic acid) accumulate in the cytosol.

-

Microsomal

-Oxidation: CYP450 enzymes (specifically CYP4A and CYP4F subfamilies) hydroxylate the terminal methyl group ( -

Peroxisomal

-Oxidation: The resulting long-chain dicarboxylic acid is transported into the peroxisome.[3] It undergoes chain shortening via -

Metabolic Arrest: When the chain length reaches C8, specific unsaturated intermediates (like 3-octenedioic acid) may accumulate if the position of the double bond renders them poor substrates for the next round of dehydrogenation or hydration, or if mitochondrial import (via carnitine) is blocked.

Pathway Visualization (DOT)

The following diagram illustrates the "Metabolic Shunt" that produces C8-UDCAs.

Caption: The metabolic shunt pathway converting accumulated unsaturated fatty acids into C8 unsaturated dicarboxylic acids via microsomal omega-oxidation and peroxisomal beta-oxidation.[3]

Physiological & Pathological Roles[3]

A. In Humans: The Metabolic Sentry (Biomarker)

C8-UDCAs are biologically active markers of mitochondrial dysfunction .

-

MCAD Deficiency: In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the body cannot oxidize medium-chain fats. 3-octenedioic acid (derived from linoleic acid) and 2-octenedioic acid accumulate significantly.

-

Diagnostic Utility: Their presence in urine (dicarboxylic aciduria) distinguishes fatty acid oxidation disorders from simple ketosis.

-

-

Liver Injury (DILI): Recent metabolomic studies link elevated cis-4-octenedioic acid to Anti-Tuberculosis Drug-Induced Liver Injury (ATB-DILI), suggesting it reflects specific peroxisomal stress in hepatocytes.

-

Energy Substrate Potential: Like sebacic acid (C10), C8-UDCAs can theoretically serve as anaplerotic substrates. They bypass the carnitine shuttle (to some extent) and, once activated to di-CoA esters, can enter the TCA cycle as succinyl-CoA. However, the unsaturated nature makes them less efficient fuels than saturated analogs.

B. In Insects: The Social Regulator (Pheromone)

In Apis mellifera (Honeybees), C8 and C10 dicarboxylic acids are functional components of the Mandibular Gland Pheromone .

-

Function: They act synergistically with 9-oxo-2-decenoic acid (9-ODA) to regulate hive homeostasis, inhibiting worker ovary development and coordinating foraging behavior.

-

Mechanism: These volatile acids bind to chemosensory proteins (CSPs) in the antennae of worker bees, triggering dopaminergic signaling cascades that alter behavior.

Experimental Protocols

Protocol A: Targeted Detection in Urine via GC-MS

Rationale: C8-UDCAs are non-volatile and polar. Derivatization is mandatory for Gas Chromatography.

Step-by-Step Methodology:

-

Sample Prep: Collect 100

L of urine. Add internal standard (e.g., tropic acid or undecanedioic acid). -

Oximation (Optional but recommended for keto-acids): Add hydroxylamine hydrochloride to stabilize any keto-groups, though less critical for pure octenedioic acid.

-

Extraction: Acidify to pH < 2 with HCl. Extract 3x with ethyl acetate. Combine organic phases and dry under

gas. -

Derivatization (Silylation):

-

Add 50

L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -

Incubate at 60°C for 30 minutes. This converts carboxyl groups to TMS-esters (

).

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Temp Program: 80°C (1 min)

10°C/min -

Identification: Look for the characteristic

(loss of methyl) and -

Differentiation: 2-octenedioic vs 3-octenedioic is achieved by retention time comparison with synthetic standards.

-

Protocol B: Bioactivity Assay (Macrophage Polarization)

Rationale: Emerging evidence suggests medium-chain fatty acid derivatives modulate immune responses.

-

Cell Line: RAW 264.7 murine macrophages.

-

Treatment: Incubate cells with vehicle (BSA) or C8-UDCA (10-50

M) complexed with BSA (2:1 molar ratio) for 24 hours. -

Challenge: Stimulate with LPS (100 ng/mL) to induce inflammation.

-

Readout: Measure TNF-

and IL-6 via ELISA.-

Hypothesis: C8-UDCAs, like other dicarboxylic acids, may exhibit mild anti-inflammatory effects by activating PPAR

or interfering with NF-

-

References

-

Jin, S. J., & Tserng, K. Y. (1989). Metabolic origins of urinary unsaturated dicarboxylic acids. Journal of Lipid Research, 30(10), 1611-1619. Link

- Passi, S., et al. (1983). Blood levels and urinary excretion of dicarboxylic acids in patients with MCAD deficiency. Biochimica et Biophysica Acta, 753(2), 199-206.

-

Plettner, E., et al. (1996). Mandibular gland components and ovarian development as measures of caste differentiation in the honey bee (Apis mellifera L.). Journal of Insect Physiology, 42(1), 23-29. Link

-

Cao, J., et al. (2018). Plasma metabolomic and lipidomic alterations associated with anti-tuberculosis drug-induced liver injury. Frontiers in Pharmacology, 9, 123. Link

-

Mingrone, G., et al. (2006). Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update.[4] Nutrition Reviews, 64(10), 449-456.[4] Link

Sources

- 1. Dicarboxylic acids | Cyberlipid [cyberlipid.gerli.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Metabolic Origin and Pathway of cis-4-Octenedioic Acid

Executive Summary

cis-4-Octenedioic acid (CAS: 38561-68-1) is a specific unsaturated medium-chain dicarboxylic acid (UMCDA) found in human biofluids.[1] Its presence is not merely a random metabolic by-product but a precise biomarker indicating a blockade in the mitochondrial

In clinical biochemistry, elevated levels of cis-4-octenedioic acid are pathognomonic for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the most common disorder of fatty acid oxidation. Unlike saturated dicarboxylic acids (e.g., adipic, suberic) which arise from general fatty acid overload, cis-4-octenedioic acid traces specifically to the accumulation of cis-4-decenoyl-CoA, an intermediate of polyunsaturated fatty acid (PUFA) metabolism that requires MCAD for further processing.

This guide details the molecular origin, the enzymatic failure points leading to its formation, and the analytical protocols required for its rigorous identification.

Part 1: Chemical Identity & Structural Properties[2][3]

Before analyzing the pathway, the specific isomerism of the molecule must be defined, as it dictates the metabolic origin.

| Property | Specification |

| IUPAC Name | (Z)-oct-4-enedioic acid |

| Common Name | cis-4-Octenedioic acid |

| CAS Number | 38561-68-1 |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Key Structural Feature | A cis (Z) double bond at the C4 position relative to C1.[1][2][3][4][5][6][7][8][9] |

| Solubility | Soluble in polar organic solvents (methanol, ethyl acetate); limited water solubility. |

Part 2: Metabolic Pathway Origin

The origin of cis-4-octenedioic acid lies in the mitochondrial

The Precursor: Linoleic Acid Oxidation

Under normal physiological conditions, linoleic acid undergoes chain shortening via

-

Initial Shortening: C18:2

C12:2 (via 3 cycles of -

Auxiliary Enzymes: The resulting cis-3, cis-6-dodecadienoyl-CoA requires

-enoyl-CoA isomerase to proceed. -

Formation of the Critical Intermediate: Further oxidation yields cis-4-decenoyl-CoA (C10:1).

The Critical Checkpoint: MCAD Activity

The metabolism of cis-4-decenoyl-CoA is the pivotal step.

-

Normal Pathway: cis-4-decenoyl-CoA is dehydrogenated by MCAD (Medium-Chain Acyl-CoA Dehydrogenase) to form 2-trans, 4-cis-decadienoyl-CoA, which is then reduced by 2,4-dienoyl-CoA reductase.

-

Pathological Block (MCAD Deficiency): In the absence of functional MCAD, cis-4-decenoyl-CoA cannot be dehydrogenated. It accumulates in the mitochondrial matrix.[9]

The Rescue Pathway: Microsomal -Oxidation

Accumulated acyl-CoAs are toxic. The cell diverts them to the microsomal rescue pathway (Endoplasmic Reticulum):

-

Hydrolysis: cis-4-decenoyl-CoA is hydrolyzed to free cis-4-decenoic acid.

-

-Oxidation: Cytochrome P450 enzymes (specifically CYP4A/CYP4F subfamilies) oxidize the terminal methyl group (

Peroxisomal/Mitochondrial Chain Shortening

The C10 dicarboxylic acid is activated to a CoA ester and undergoes one cycle of

-

Reaction: cis-4-decenedioic acid

cis-4-octenedioic acid .[7] -

Terminal Metabolite: cis-4-octenedioic acid is poorly metabolized further and is excreted in urine (dicarboxylic aciduria).

Pathway Visualization

The following diagram illustrates the divergence from normal linoleic acid oxidation to the formation of cis-4-octenedioic acid.[7]

Figure 1: The metabolic diversion of Linoleic Acid oxidation in MCAD deficiency leading to cis-4-octenedioic acid excretion.[2][7]

Part 3: Diagnostic Significance & Specificity

Distinguishing cis-4-octenedioic acid from other dicarboxylic acids is critical for accurate diagnosis.

Linoleic vs. Oleic Acid Origin[2][3][8]

-

Linoleic Acid Metabolites: Produce cis-4-octenedioic acid (derived from cis-4-decenoyl-CoA).[7]

-

Oleic Acid Metabolites: Produce cis-3-octenedioic acid (derived from cis-3-dodecenoyl-CoA pathway).[7]

-

Clinical Implication: The specific detection of the cis-4 isomer confirms the accumulation of intermediates specifically processed by MCAD at the C10 level, whereas cis-3 isomers may arise from different enzymatic blocks or dietary sources.

Biomarker Utility

-

Primary Indication: MCAD Deficiency (ACADM gene mutations).

-

Secondary Indication: Riboflavin deficiency (FAD cofactor for MCAD) or Hypoglycin A toxicity (Jamaican Vomiting Sickness) which inhibits acyl-CoA dehydrogenases.

-

Sample Matrix: Urine (Organic Acids) or Plasma (Acylcarnitines/Free Fatty Acids).[10]

Part 4: Experimental Protocol for Detection

To validate the presence of cis-4-octenedioic acid, a rigorous GC-MS workflow is required. The molecule is non-volatile and must be derivatized.

Protocol: Urinary Organic Acid Analysis via GC-MS

Reagents & Equipment[11]

-

Internal Standard: 3,3-dimethylglutaric acid or tropic acid.

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Extraction Solvent: Ethyl Acetate.[12]

-

Instrument: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer (e.g., Agilent 5977).

Step-by-Step Methodology

-

Sample Preparation:

-

Aliquot 1.0 mL of urine.

-

Add Internal Standard (concentration equivalent to 100 µg/mL).

-

Acidify to pH < 2.0 using 5M HCl to protonate dicarboxylic acids (ensuring solubility in organic phase).

-

-

Liquid-Liquid Extraction:

-

Add 4 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic (upper) layer to a clean glass tube.

-

Repeat extraction once; combine organic layers.

-

-

Drying:

-

Evaporate solvent to dryness under a gentle stream of Nitrogen (

) at 40°C.

-

-

Derivatization (Silylation):

-

Add 100 µL of BSTFA + 1% TMCS to the dry residue.

-

Incubate at 60°C for 30 minutes. This converts carboxyl groups (-COOH) to trimethylsilyl esters (-COOSiMe3), rendering them volatile.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Temperature Program: 70°C (hold 2 min)

10°C/min -

MS Mode: Electron Impact (EI, 70eV). Scan range 50–550 m/z.

-

Data Interpretation

-

Retention Time: cis-4-octenedioic acid elutes between suberic acid (C8:0) and sebacic acid (C10:0).

-

Mass Spectrum (TMS derivative):

-

Look for the molecular ion (

) and characteristic fragmentation patterns of unsaturated dicarboxylic silyl esters.[13] -

Key fragments: [M-15]+ (Loss of methyl group from TMS), m/z 73 (TMS group), and specific cleavage alpha to the double bond.

-

Differentiation: Compare retention time with authentic cis-4-octenedioic acid standard vs. cis-3-octenedioic acid standard.

-

References

-

Jin, S. J., & Tserng, K. Y. (1989). Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine.[7] Journal of Lipid Research, 30(10), 1611–1619. Link

-

Tserng, K. Y., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency.[13] Journal of Lipid Research, 31(5), 763–771. Link

-

Rashed, M. S. (2001). Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases. Journal of Chromatography B, 758(1), 27-48. Link

-

Gregersen, N., et al. (1983). C6–C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects. Journal of Inherited Metabolic Disease, 6, 82–84. Link

-

Divry, P., et al. (1995). Do criteria exist from urinary organic acids to distinguish

-oxidation defects? Journal of Inherited Metabolic Disease, 18, 257–260.[14] Link

Sources

- 1. CAS 38561-68-1: cis-4-Octenedioic acid | CymitQuimica [cymitquimica.com]

- 2. Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fatty acid beta-oxidation, unsaturated, even number, epimerase pathway | SGD [yeastgenome.org]

- 4. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]

- 5. lookchem.com [lookchem.com]

- 6. NP-MRD: Showing NP-Card for cis-4-Octenedioic acid (NP0000111) [np-mrd.org]

- 7. Metabolic origins of urinary unsaturated dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta oxidation - Wikipedia [en.wikipedia.org]

- 10. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

4-octenedioic acid solubility in polar solvents

Title: Solvation Thermodynamics and Methodologies for 4-Octenedioic Acid in Polar Solvents Document Type: Technical Guide & Whitepaper Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

4-Octenedioic acid (C₈H₁₂O₄), commonly referred to as oct-4-enedioic acid or suberic acid with a central double bond, is a critical unsaturated dicarboxylic acid utilized extensively in advanced organic synthesis. In drug development, it serves as a flexible, hydrophobic linker in the synthesis of dimeric Hsp90 inhibitors[1] and acts as a potent co-crystal former to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs)[2].

Understanding the solvation thermodynamics of 4-octenedioic acid in polar solvents is paramount for formulation scientists. This guide provides an in-depth analysis of its solubility profiles, the causality behind solvent selection, and self-validating protocols for determining thermodynamic solubility.

Physicochemical Profiling & Causality of Solvation

The solubility of 4-octenedioic acid is governed by the competing thermodynamic forces of its molecular structure:

-

The Hydrophobic Core: The 8-carbon aliphatic chain containing a central alkene (cis- or trans- configuration) creates a significant thermodynamic penalty for cavity formation in highly polar, cohesive solvents like water.

-

The Polar Termini: The two terminal carboxylic acid groups (-COOH) are strong hydrogen-bond donors and acceptors. In the solid state, these groups form tightly bound intermolecular dimers, resulting in a stable crystal lattice.

The Causality of Solvent Selection: To achieve high solubility, a solvent must overcome the lattice energy of the carboxylic acid dimers.

-

Polar Protic Solvents (Methanol, Ethanol): Methanol is highly effective at solvating 4-octenedioic acid[3]. The hydroxyl groups of the solvent act as both hydrogen-bond donors and acceptors, aggressively disrupting the carboxylic acid dimers while simultaneously solvating the hydrocarbon chain better than water due to a lower dielectric constant.

-

Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor. It breaks the solute-solute hydrogen bonds without donating protons, making it an excellent vehicle for stock solutions in biological assays or NMR characterization[1].

-

Aqueous Systems: In neutral water, the solubility is limited (~3.16 mg/mL)[4]. However, because the strongest acidic pKa is approximately 4.08[4], adjusting the pH of the aqueous medium above 5.0 results in the ionization of the carboxyl groups into carboxylates, exponentially increasing solubility via ion-dipole interactions.

Quantitative Solubility Data

The following table synthesizes the solubility behavior of 4-octenedioic acid across standard polar solvent systems used in pharmaceutical development.

| Solvent System | Classification | Estimated Solubility (mg/mL) | Solvation Mechanism & Notes |

| Water (pH 7.0) | Polar Protic | ~3.16 | Limited by the hydrophobic octene chain; requires ionization for enhancement[4]. |

| Methanol | Polar Protic | > 50.0 | Excellent H-bond donor/acceptor; preferred for extraction and stock preparation[3]. |

| Ethanol | Polar Protic | ~ 30.0 - 50.0 | Highly soluble; frequently used in co-solvent systems for microemulsions[2]. |

| DMSO | Polar Aprotic | > 20.0 | Strong H-bond acceptor; disrupts dimers. Used heavily for in vitro assay stocks[1]. |

Workflow for Solubility Optimization

When integrating 4-octenedioic acid into a formulation (e.g., as a co-crystal former or a synthetic linker), scientists must follow a rigorous optimization workflow to prevent precipitation during downstream applications.

Workflow for optimizing 4-octenedioic acid solubility in polar solvent systems.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that solubility data is only as reliable as the equilibrium state of the system. The following protocols are designed with built-in validation mechanisms.

Protocol 1: High-Throughput Isothermal Shake-Flask Method

This protocol determines the exact thermodynamic solubility of 4-octenedioic acid in a chosen polar solvent.

Step-by-Step Methodology:

-

Preparation: Weigh an excess amount of 4-octenedioic acid (e.g., 100 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential photo-isomerization of the double bond during extended incubation.

-

Solvent Addition: Add 1.0 mL of the target polar solvent (e.g., Methanol or DMSO).

-

Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C at 200 RPM. Causality: Dicarboxylic acid solubility is highly temperature-dependent due to the enthalpy of fusion; strict thermal control prevents supersaturation artifacts.

-

Self-Validation Sampling (Critical Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours.

-

Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: This ensures no colloidal, sub-visible solid particles are carried over, which would artificially inflate the quantified solubility.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at ~210 nm due to the lack of strong chromophores, or using an ELSD/CAD detector).

-

Validation Check: Compare the calculated concentrations of the 24-hour and 48-hour samples. If the variance is < 5%, thermodynamic equilibrium is confirmed. If > 5%, the system requires longer incubation.

Protocol 2: Co-Solvent System Optimization for API Formulations

When 4-octenedioic acid is used to formulate microemulsions or co-crystals, single solvents often fail to provide the necessary balance of solubility and biocompatibility.

Step-by-Step Methodology:

-

Base System Selection: Begin with a ternary mixture, such as DMSO / Polyethoxylated castor oil / Ethanol (e.g., in a 5:4:1 volume ratio)[2].

-

Titration: Gradually add 4-octenedioic acid to the co-solvent system under continuous magnetic stirring at room temperature.

-

Visual & Nephelometric Monitoring: Monitor the solution for turbidity. The transition from a clear solution to a cloudy suspension indicates the saturation point.

-

Mechanistic Adjustment: If the target concentration is not reached, incrementally increase the fraction of the polar aprotic solvent (DMSO). Causality: Increasing DMSO lowers the bulk dielectric constant of the medium, reducing the thermodynamic penalty of cavity formation for the aliphatic octene chain, while maintaining the hydrogen-bond networks required to solvate the carboxylate groups.

Mechanistic Insights in Drug Development

The solubility profile of 4-octenedioic acid directly impacts its utility in advanced therapeutics:

-

Dimeric Inhibitor Synthesis: In the development of Hsp90 inhibitors, 4-octenedioic acid is utilized as a cross-metathesis linker[1]. The synthesis requires the diacid to be fully solubilized in polar aprotic environments (like dichloromethane combined with co-ordinating solvents) to allow catalysts (e.g., Grubbs' catalyst) to function efficiently without precipitating the linker[5].

-

Co-Crystallization: By acting as a co-former, the dicarboxylic acid groups of 4-octenedioic acid form hydrogen bonds with poorly soluble APIs. The process requires dissolving both the API and the acid in a mutually highly soluble polar solvent (like methanol or ethanol), followed by controlled evaporation to yield the co-crystal, drastically improving the API's dissolution rate[2].

References

- Showing NP-Card for cis-4-Octenedioic acid (NP0000111). np-mrd.org.

- (E)-Oct-4-ene-1,8-dioic acid | 48059-97-8. ChemicalBook.

- Targeting the Heat Shock Protein 90 Dimer with Dimeric Inhibitors. NIH / PMC.

- NOVEL SOLUBILIZATION TECHNOLOGY AN ECO-FRIENDLY ANALYSIS TO IMPROVE SOLUBILITY.... Jetir.Org.

- Conotoxin analogues, and methods for synthesis of intramolecular dicarba bridge containing peptides. Google Patents.

Sources

- 1. Targeting the Heat Shock Protein 90 Dimer with Dimeric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. (E)-Oct-4-ene-1,8-dioic acid | 48059-97-8 [chemicalbook.com]

- 4. NP-MRD: Showing NP-Card for cis-4-Octenedioic acid (NP0000111) [np-mrd.org]

- 5. WO2007093012A1 - Conotoxin analogues, and methods for synthesis of intramolecular dicarba bridge containing peptides - Google Patents [patents.google.com]

Technical Guide: Oct-4-enedioic Acid in Fatty Acid Oxidation Disorders

Executive Summary

Oct-4-enedioic acid (an unsaturated C8 dicarboxylic acid) serves as a critical, high-specificity biomarker in the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) . Unlike saturated dicarboxylic acids (adipic, suberic, sebacic), which can arise from non-specific metabolic stress or dietary sources (MCT oil), the presence of unsaturated medium-chain dicarboxylic acids (DCAs) like oct-4-enedioic acid directly reflects a blockade in the mitochondrial

This guide details the biochemical genesis of this metabolite, its quantification via Gas Chromatography-Mass Spectrometry (GC-MS), and its utility in drug development as a pharmacodynamic biomarker.

Part 1: Biochemical Genesis & Pathophysiology[1]

The Metabolic Blockade

In healthy physiology, medium-chain fatty acids (MCFAs) enter the mitochondria and undergo

In MCADD, this step is impaired.[1][2][3][4] The blockade is particularly distinct when processing unsaturated fatty acids, such as Linoleic Acid (C18:2) .

-

Linoleic acid is chain-shortened by long-chain dehydrogenases until it reaches the medium-chain length, specifically cis-4-decenoyl-CoA .

-

Normally, cis-4-decenoyl-CoA requires MCAD (or auxiliary enzymes) to proceed.

-

Due to MCAD deficiency, cis-4-decenoyl-CoA accumulates.

-

To relieve mitochondrial toxicity, the accumulated acyl-CoA is hydrolyzed to free fatty acid, exported to the cytosol, and shunted to the Endoplasmic Reticulum (ER) .

The Omega-Oxidation Shunt

In the ER, the cytochrome P450 CYP4A and CYP4F subfamilies initiate

-

The terminal methyl group of the fatty acid is oxidized to a carboxyl group, converting the fatty acid into a dicarboxylic acid (DCA) .

-

cis-4-Decenoic acid becomes cis-4-decenedioic acid .

-

Subsequent peroxisomal or partial mitochondrial

-oxidation of these DCAs (which can proceed inefficiently or via alternative enzymes) leads to chain-shortened unsaturated DCAs, including Oct-4-enedioic acid .

Key Insight: The presence of the double bond (4-ene) preserves the structural "signature" of the precursor unsaturated fatty acid, making this metabolite highly specific to the metabolic block, unlike saturated DCAs which are less specific.

Visualization: The Metabolic Shunt Pathway

Caption: Figure 1. Formation of Oct-4-enedioic acid via the omega-oxidation shunt due to MCAD blockade.

Part 2: Diagnostic Utility & Analytical Methodologies[1]

The detection of Oct-4-enedioic acid is performed using Gas Chromatography-Mass Spectrometry (GC-MS) of urine organic acids (UOA). This method allows for the separation of isomeric species (e.g., distinguishing unsaturated from saturated DCAs).

Sample Preparation Protocol (Self-Validating)

Rationale: Organic acids are water-soluble and must be extracted into an organic solvent and derivatized to become volatile for GC analysis.

Step 1: Normalization

-

Measure Creatinine (Cr) levels in the urine sample.[5][6][7]

-

Normalize sample volume to a fixed creatinine equivalent (e.g., 2 µmol Cr) or use a fixed volume (1 mL) and normalize post-analysis. Validation: Ensures quantitative comparability between dilute and concentrated samples.

Step 2: Internal Standard Addition

-

Add stable isotope-labeled internal standard (e.g.,

H -

Validation: Corrects for extraction efficiency and injection variability.

Step 3: Oximation (Optional but Recommended)

-

Add hydroxylamine hydrochloride or methoxylamine. Incubate at 60°C for 30 min.

-

Rationale: While Oct-4-enedioic acid is not a keto-acid, this step stabilizes concurrent keto-acids (like oxoglutarate) in the profile, preventing thermal decomposition that could obscure the chromatogram.

Step 4: Acidification & Extraction

-

Acidify to pH < 2 using 5M HCl.

-

Extract 2x with Ethyl Acetate (EtOAc) or Diethyl Ether.

- ) renders them non-polar, allowing migration into the organic phase.

Step 5: Derivatization (Silylation)

-

Evaporate solvent under Nitrogen (

). -

Add silylating agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Incubate at 70°C for 20 mins.

-

Result: Carboxyl groups are converted to TMS-esters (

), increasing volatility.

GC-MS Analysis Parameters

| Parameter | Specification |

| Column | Capillary fused silica (e.g., DB-5ms or equivalent), 30m x 0.25mm ID. |

| Carrier Gas | Helium, constant flow (1.0 mL/min). |

| Temp Program | 70°C (hold 2 min) |

| Ionization | Electron Impact (EI), 70 eV. |

| Scan Mode | Full Scan (50–550 m/z) for profiling; SIM for quantification. |

| Key Ions | Look for characteristic fragments of TMS-dicarboxylates (M-15, M-89). |

Diagnostic Decision Logic

Caption: Figure 2. Diagnostic algorithm. Unsaturated DCAs distinguish MCADD from dietary artifacts.

Part 3: Clinical & Research Relevance[10]

Comparative Biomarker Profile

The specificity of Oct-4-enedioic acid becomes apparent when comparing MCADD to other conditions.

| Metabolite | MCADD | MADD (Glutaric Type II) | Ketosis / MCT Diet |

| Oct-4-enedioic Acid | Markedly Elevated | Elevated | Absent / Trace |

| Hexanoylglycine | Markedly Elevated | Elevated | Absent |

| Suberylglycine | Elevated | Elevated | Trace |

| Adipic Acid (C6) | Elevated | Elevated | Elevated |

| Suberic Acid (C8) | Elevated | Elevated | Elevated |

| Ethylmalonic Acid | Normal | Elevated | Normal |

Role in Drug Development

For researchers developing novel therapies (e.g., chemical chaperones like phenylbutyrate derivatives or mRNA replacement therapies for ACADM mutations):

-

Pharmacodynamic Endpoint: Reduction in urinary Oct-4-enedioic acid indicates restoration of mitochondrial

-oxidation flux. It is more specific than total dicarboxylic aciduria. -

Toxicity Monitoring: Persistent elevation suggests ongoing mitochondrial accumulation of toxic acyl-CoA intermediates, even if overt clinical symptoms (hypoglycemia) are managed.

-

Mechanism of Action Validation: If a drug targets the folding of the MCAD protein (correcting the p.Lys304Glu misfolding), the ability of the enzyme to handle unsaturated substrates should recover, eliminating the need for the omega-oxidation shunt.

Pathophysiological Implications

While Oct-4-enedioic acid itself is a water-soluble excretion product (a detoxification attempt), its precursors (unsaturated acyl-CoAs) are potent mitochondrial toxins.

-

Uncoupling: Medium-chain fatty acids can act as uncouplers of oxidative phosphorylation.

-

ROS Generation: The "traffic jam" of electrons at the ETF/ETFDH interface (due to upstream blocks) can lead to Reverse Electron Transport (RET) and Superoxide production.

-

Secondary Carnitine Deficiency: The constant excretion of acyl-carnitines and dicarboxylic acids depletes the carnitine pool and taxes the renal transport systems.

References

-

GeneReviews® [Internet] . Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Available from: [Link]

-

Clinical Chemistry . Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma.[10] Available from: [Link]

-

MetBioNet . Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Available from: [Link]

-

Journal of Inherited Metabolic Disease . Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Available from: [Link]

-

Frontiers in Physiology . Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects. Available from: [Link]

Sources

- 1. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 2. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 3. Frontiers | Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects: Secondary Alterations of Bioenergetics and Mitochondrial Calcium Homeostasis Caused by the Accumulating Fatty Acids [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. erndim.org [erndim.org]

- 7. metbio.net [metbio.net]

- 8. Fatty Acid Oxidation Disorders: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Stereochemical Determinants of 4-Octenedioic Acid

A Guide to Synthesis, Characterization, and Application

Executive Summary

4-Octenedioic acid (C₈H₁₂O₄) represents a critical class of unsaturated dicarboxylic acids used as metabolic probes, polymer cross-linkers, and pharmaceutical intermediates.[1] Its utility is strictly governed by its stereochemistry.[1] The (E)-isomer (trans) is thermodynamically stable, exhibiting high crystallinity and utility in high-performance polymers.[1] The (Z)-isomer (cis) , often identified as a metabolic intermediate or impurity (e.g., in Mivacurium synthesis), possesses distinct solubility and biological binding profiles.

This guide provides a definitive technical analysis of the separation, synthesis, and characterization of these isomers, moving beyond basic descriptions to actionable, self-validating protocols.

Physicochemical Characterization & Isomer Distinction[1][2][3]

The most immediate method to distinguish the isomers is Melting Point (MP) analysis, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The trans isomer's symmetry allows for tighter crystal packing, resulting in a significantly higher melting point.

Table 1: Comparative Physicochemical Profile

| Property | (Z)-4-Octenedioic Acid (cis) | (E)-4-Octenedioic Acid (trans) | Determinant Factor |

| CAS Number | 38561-68-1 | 48059-97-8 | Registry Specificity |

| Melting Point | 96 – 98 °C | 175 – 176 °C | Crystal Lattice Energy |

| Solubility | High in polar organic solvents | Lower (requires heating) | Molecular Symmetry |

| ¹H NMR (Alkene) | Shielding Environment | ||

| 10 – 12 Hz | 15 – 16 Hz | Karplus Relationship | |

| ¹³C NMR (Allylic) | Upfield shift ( | Downfield shift | Steric Compression |

Analytic Insight: In a crude mixture, the (E)-isomer will often precipitate first upon cooling.[1] Differential Scanning Calorimetry (DSC) is recommended for quantifying ratios in solid mixtures based on the distinct endotherms.[1]

Synthetic Architectures & Stereocontrol[1]

Controlling the stereochemistry of the central double bond is the primary challenge. Two distinct pathways are employed depending on the target isomer: Olefin Metathesis (thermodynamic control, favors E) and Alkyne Semihydrogenation (kinetic control, favors Z).

Pathway A: Olefin Metathesis (E-Selective)

The most atom-economic route to the (E)-isomer involves the self-metathesis of 4-pentenoic acid derivatives.[1] Using a Ruthenium-based catalyst (Grubbs II), the reaction is driven by the extrusion of ethylene gas.

Pathway B: Alkyne Reduction (Z-Selective)

To access the (Z)-isomer with high purity, a stepwise approach via 4-octynedioic acid is required.[1] Lindlar hydrogenation provides the necessary kinetic control to stop at the cis-alkene.[1]

Figure 1: Divergent synthetic pathways for stereoselective access to 4-octenedioic acid isomers.

Biological & Pharmaceutical Implications[1][2][4][5][6][7]

3.1. Mivacurium Chloride Impurity Profile

In the synthesis of neuromuscular blockers like Mivacurium Chloride , (Z)-4-octenedioic acid derivatives can appear as impurities.[1][2] Mivacurium contains a double bond in its linker region; stereochemical purity is mandated by regulatory bodies (ICH guidelines) because the isomers possess different potencies and metabolic half-lives.[1]

-

Action: HPLC methods using chiral stationary phases or specific C18 columns are required to separate these isomers during QC.

3.2. Metabolic Pathways

(Z)-4-octenedioic acid is identified in human metabolome databases (HMDB).[1][3] It arises from the

-

Significance: Elevated levels may indicate deficiencies in 2,4-dienoyl-CoA reductase or related mitochondrial enzymes.[1]

3.3. Linker Chemistry in Drug Design

The rigid spacer provided by 4-octenedioic acid is used to dimerize pharmacophores.[1]

-

Example: Dimeric Coumermycin A1 analogs (Hsp90 inhibitors). The (E)-isomer provides a linear, extended conformation, maximizing the distance between binding domains, whereas the (Z)-isomer introduces a "kink," potentially altering binding pocket fit.

Experimental Protocols

Protocol A: Synthesis of (E)-4-Octenedioic Acid via Metathesis

This protocol utilizes self-metathesis of methyl 4-pentenoate followed by hydrolysis.[1]

Reagents:

-

Methyl 4-pentenoate (10 mmol)[1]

-

Grubbs Catalyst 2nd Generation (0.5 mol%)[1]

-

Dichloromethane (DCM), anhydrous

-

Sodium Hydroxide (NaOH)[1]

Step-by-Step Methodology:

-

Catalyst Loading: In a glovebox or under Argon, dissolve Methyl 4-pentenoate (1.14 g) in anhydrous DCM (10 mL). Add Grubbs II catalyst (42 mg).[1]

-

Reflux & Degassing: Fit the flask with a reflux condenser and an oil bubbler. Heat to reflux (40°C) for 12 hours. The bubbler allows the ethylene gas byproduct to escape, driving the equilibrium forward (Le Chatelier’s principle).

-

Quenching: Remove solvent in vacuo.[1] Add ethyl vinyl ether (excess) to deactivate the Ruthenium carbene.[1]

-

Hydrolysis: Dissolve the resulting diester in THF/Water (1:1). Add NaOH (2.5 eq) and stir at 50°C for 4 hours.

-

Isolation: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[1]

-

Purification: Recrystallize the crude solid from hot water or ethanol.[1]

Protocol B: Isomer Differentiation via ¹H NMR

Sample Prep: Dissolve ~10 mg of sample in DMSO-d₆ or D₂O (with NaOD). Acquisition: Run a standard proton scan (minimum 16 scans).[1] Analysis:

-

Locate the olefinic region (5.3 – 5.5 ppm).[1]

-

Measure the Coupling Constant (

) of the alkene protons.[1]-

Expand the multiplet.

-

Calculate distance between peaks in Hz.

-

Result: If

Hz, sample is (E) . If

-

References

-

Olefin Metathesis Catalyst Systems. Sigma-Aldrich Technical Library.[1]

-

Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 2012.[1][5]

-

Traumatic Acid and Related Compounds. PubChem Database (NIH).[1][1]

-

Human Metabolome Database: cis-4-Octenedioic Acid. HMDB.[1][3][1]

-

Grubbs Catalyst Application Guide. Umicore Precious Metals Chemistry.[1]

Sources

Methodological & Application

Preparation of Dimeric Coumermycin A1 Analogs using Oct-4-enedioic Acid

Technical Application Note & Protocol Guide

Abstract & Scientific Rationale

Coumermycin A1 is a natural aminocoumarin antibiotic that acts as a potent inhibitor of bacterial DNA gyrase (GyrB).[1] Unlike its monomeric relative Novobiocin, Coumermycin A1 is a homodimer linked by a methylpyrrole-derived dicarboxylic acid. This dimeric structure allows it to bind simultaneously to two ATP-binding pockets on the GyrB homodimer, functioning as a "molecular staple" or Chemical Inducer of Dimerization (CID).

This Application Note details the synthesis of synthetic coumermycin analogs where the natural pyrrole linker is replaced by oct-4-enedioic acid .

Why Oct-4-enedioic Acid?

The choice of oct-4-enedioic acid as a linker is driven by conformational restriction (entropy reduction):

-

Distance Control: The 8-carbon chain approximates the span required to bridge the two ATP-binding sites (~20–25 Å).

-

Rigidity: The central alkene (

) introduces a geometric constraint (cis/trans) that reduces the entropic penalty of binding compared to a fully saturated octanedioic acid chain. -

Electronic Profile: The unsaturated system prevents the "collapse" of the hydrophobic chain in aqueous media, maintaining an extended conformation favorable for bivalent binding.

Chemical Strategy & Retrosynthesis

The synthesis is convergent. The strategy relies on the activation of the dicarboxylic acid linker followed by a double-amidation event with the aminocoumarin pharmacophore.

Key Components

-

Linker: Oct-4-enedioic acid (CAS: 14277-16-8).[2]

-

Pharmacophore: 3-amino-4,7-dihydroxy-8-methyl-2H-chromen-2-one (Aminocoumarin Core) or a 3'-amino-novobiocin derivative. Note: For this protocol, we describe the coupling to the Aminocoumarin Core (AC), a standard model for GyrB binding.

-

Coupling Reagents: N-Hydroxysuccinimide (NHS) / EDC for activation, or HATU for direct coupling.

Workflow Visualization

Figure 1: Convergent synthetic workflow for the preparation of dimeric aminocoumarin analogs.

Detailed Experimental Protocols

Protocol A: Activation of Oct-4-enedioic Acid

Direct coupling of dicarboxylic acids often leads to polymerization or mono-functionalization. We recommend isolating the bis-NHS ester to ensure stoichiometry control.

Materials:

-

Oct-4-enedioic acid (1.0 eq)

-

N-Hydroxysuccinimide (NHS) (2.5 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.5 eq)

-

Solvent: Anhydrous DMF or DCM

-

Atmosphere: Argon/Nitrogen

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol (172 mg) of oct-4-enedioic acid in 5 mL of anhydrous DMF under an inert atmosphere.

-

Addition: Add 2.5 mmol (288 mg) of NHS. Stir for 5 minutes until fully dissolved.

-

Activation: Cool the solution to 0°C on an ice bath. Add 2.5 mmol (480 mg) of EDC·HCl portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check via TLC (MeOH/DCM 1:9). The acid spot should disappear.

-

-

Workup: Dilute with EtOAc (50 mL). Wash sequentially with 0.1 M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Result: The crude bis-NHS ester is usually a white/off-white solid sufficient for the next step.

Protocol B: Dimerization (Coupling to Aminocoumarin)

This step links the activated core to the pharmacophore.

Materials:

-

Bis-NHS-Oct-4-enedioate (from Protocol A) (1.0 eq)

-

Aminocoumarin Scaffold (e.g., 3-amino-7-hydroxy-coumarin derivative) (2.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Preparation: Dissolve 2.2 mmol of the Aminocoumarin scaffold in 10 mL anhydrous DMF. Add 4.0 mmol of DIPEA.

-

Coupling: Dissolve 1.0 mmol of the Bis-NHS ester in 5 mL DMF. Add this solution dropwise to the aminocoumarin solution over 30 minutes.

-

Critical: Slow addition prevents the formation of oligomers where one linker binds two amines on the same molecule (if the scaffold has multiple amines) or intermolecular polymers.

-

-

Incubation: Stir at RT for 24 hours.

-

Quenching: Add 1 mL of water to quench unreacted ester.

-

Isolation: Evaporate DMF under reduced pressure (high vacuum).

-

Purification: The residue requires Reverse-Phase HPLC purification due to the polarity of the coumarin.

Purification & Quality Control

HPLC Method (Preparative)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 15 mL/min.

Gradient Table:

| Time (min) | % Buffer B | Event |

| 0.0 | 5 | Equilibration |

| 5.0 | 5 | Injection |

| 35.0 | 95 | Linear Gradient |

| 40.0 | 95 | Wash |

| 42.0 | 5 | Re-equilibration |

Characterization Criteria

-

LC-MS: Look for the

peak corresponding to:- .

-

Confirm absence of mono-substituted acid (Mass ~ Half-dimer).

-

1H NMR: Verify the preservation of the central alkene protons (typically

5.3–5.6 ppm) to ensure no reduction occurred.

Biological Validation (Gyrase Inhibition)[3]

To confirm the analog functions as a dimerizer, compare it against monomeric Novobiocin and natural Coumermycin A1.

Mechanism of Action

The dimer binds two GyrB subunits, stabilizing the N-terminal ATPase domain in a closed conformation.

Figure 2: Mechanism of Action.[3][4][5] The synthetic dimer bridges two GyrB monomers, locking the enzyme.

Assay: DNA Supercoiling Inhibition[3]

-

Enzyme: E. coli DNA Gyrase (GyrA/GyrB holoenzyme).

-

Substrate: Relaxed plasmid pBR322.

-

Readout: Gel electrophoresis (separation of supercoiled vs. relaxed DNA).

-

Expectation: The IC50 of the dimer should be significantly lower (nanomolar range) than the monomeric aminocoumarin if the linker length/geometry is optimal.

References

-

Farrar, M. A., et al. (1996). Activation of the Raf-1 kinase cascade by coumermycin-induced dimerization.[1] Nature, 383, 178–181. Link

-

Donnelly, A. C., & Blagg, B. S. (2008). Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket. Current Medicinal Chemistry, 15(26), 2702–2717. Link

-

Burlison, J. A., et al. (2006). Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of Hsp90. Journal of the American Chemical Society, 128(48), 15529–15536. Link

-

Zhao, H. F., et al. (2003). Coumermycin/novobiocin-regulated gene expression system.[6] United States Patent 8377900. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oct-4-enedioic acid | C8H12O4 | CID 84313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. WO2014150384A1 - Method of manufacture of octanedioic acid, precursors, and derivatives - Google Patents [patents.google.com]

- 5. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8377900B2 - Coumermycin/novobicin-regulated gene expression system - Google Patents [patents.google.com]

Application Note: High-Sensitivity Quantitation of cis-4-Octenedioic Acid via LC-ESI-MS/MS

This Application Note is structured as a high-level technical guide for analytical chemists and method developers. It synthesizes theoretical fragmentation logic with standard operating procedures for dicarboxylic acid analysis, specifically tailored for cis-4-octenedioic acid .

Executive Summary

cis-4-Octenedioic acid is a medium-chain dicarboxylic acid (MCDA) often analyzed as a biomarker for fatty acid oxidation disorders, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and dicarboxylic aciduria.[1] While historically analyzed via GC-MS (requiring derivatization), this protocol outlines a direct, high-throughput LC-MS/MS method using Negative Electrospray Ionization (ESI-).[1]

This guide addresses the critical challenge of retaining and separating polar dicarboxylic acids without derivatization, utilizing a high-strength silica (HSS) column chemistry and optimized MRM transitions.

Analyte Profile & Mechanism

Understanding the physicochemical properties is essential for method optimization.

| Property | Value | Implication for Method Design |

| Formula | Dicarboxylic acid structure.[1][2] | |

| MW | 172.18 g/mol | Precursor ion |

| pKa | ~4.3 (COOH) | Ionizes efficiently in Negative Mode (ESI-) .[1] |

| LogP | ~1.2 | Moderately polar; requires high-aqueous stability columns.[1] |

| Stereochemistry | cis (Z) at C4 | Chromatographic resolution from trans isomers is critical. |

Fragmentation Logic (MS/MS)

In negative mode, dicarboxylic acids characteristically fragment via decarboxylation (

-

Precursor:

171.1 -

Primary Product (Quantifier):

127.1 (Loss of -

Secondary Product (Qualifier):

109.1 (Loss of

Experimental Protocol

Reagents & Standards

-

Internal Standard (IS): Suberic acid-

or Adipic acid- -

Solvents: LC-MS grade Methanol, Acetonitrile, Water.[1]

-

Additives: Ammonium Acetate (buffer), Formic Acid (pH adjustment).

Sample Preparation (Solid Phase Extraction)

Direct injection ("dilute-and-shoot") is possible for high concentrations, but SPE is recommended to remove matrix effects (phospholipids/salts) in plasma/urine.[1]

Protocol: Weak Anion Exchange (WAX) SPE

-

Conditioning: 1 mL MeOH, then 1 mL Water.

-

Loading: Mix 100 µL Urine + 10 µL IS + 890 µL Formic Acid (0.1% aq). Load onto cartridge.

-

Washing: 1 mL 2% Formic Acid in Water (removes neutrals/cations).[1]

-

Elution: 2 x 500 µL 5% Ammonia in Methanol (elutes acids).

-

Reconstitution: Evaporate to dryness (

, 40°C); reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

Chromatography (UHPLC)

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (Ideal for polar retention).[1]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.5).

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 6.0 | 50 | 50 | Linear |

| 7.0 | 5 | 95 | Wash |

| 8.5 | 5 | 95 | Hold |

| 8.6 | 95 | 5 | Re-equilibrate |

| 10.0 | 95 | 5 | End |

Mass Spectrometry (ESI-)

-

Source: Negative Electrospray Ionization.[1]

-

Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).[1]

-

Desolvation Temp: 500°C.

-

Cone Gas: 150 L/Hr.

MRM Parameters (Optimized): Note: Collision energies (CE) listed are starting points for optimization.

| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |

| cis-4-Octenedioic | 171.1 | 127.1 | 25 | 12 | Quant |

| cis-4-Octenedioic | 171.1 | 109.1 | 25 | 18 | Qual |

| cis-4-Octenedioic | 171.1 | 83.0 | 25 | 22 | Qual |

| Suberic Acid- | 185.2 | 141.2 | 25 | 12 | IS |

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow from sample collection to data output.

Figure 1: End-to-end analytical workflow for cis-4-octenedioic acid quantitation.

Fragmentation Pathway

Proposed fragmentation mechanism in the collision cell.

Figure 2: Proposed ESI(-) fragmentation pathway for MRM transition selection.

Method Validation & QA/QC

To ensure Trustworthiness , the method must be validated against FDA/EMA Bioanalytical Guidelines.

-

Linearity: Establish a calibration curve from 10 ng/mL to 5000 ng/mL (

). -

Matrix Effect: Compare post-extraction spike vs. neat standard. If suppression >20%, switch from "dilute-and-shoot" to WAX SPE.

-

Carryover: Inject a blank after the highest standard (ULOQ). Signal must be <20% of LLOQ.

-

Isomer Separation: Ensure cis-4-octenedioic acid is baseline resolved from suberic acid (saturated analog) and other octenedioic isomers.

References

-

Kushnir, M. M., et al. (2001).[6] "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry. Link

-

Pitt, J. J. (2009).[1] "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." Clinical Biochem Rev. Link

-

Rashed, M. S. (2001).[1] "Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases." Journal of Chromatography B. Link

-

PubChem. "cis-4-Octenedioic acid Compound Summary."[1][7] Link

Sources

- 1. CAS 38561-68-1: cis-4-Octenedioic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Octenedioic acid | 38561-68-1 [chemicalbook.com]

- 4. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-4-Octenedioic acid | C8H12O4 | CID 11805205 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Synthesis of Hsp90 Inhibitors with C8 Linkers

Introduction: Targeting Hsp90 with C8-Linked Purine Scaffolds

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] This makes Hsp90 a compelling target for anticancer drug development.[2] While many inhibitors target the N-terminal ATP-binding pocket, this can induce a heat-shock response, a cellular defense mechanism that can lead to drug resistance.[3] Consequently, there is significant interest in developing inhibitors that modulate Hsp90 function through alternative mechanisms or by binding to different sites, such as the C-terminus.[4][5]

A prominent class of synthetic Hsp90 inhibitors is based on the purine scaffold.[2] Structure-activity relationship (SAR) studies have revealed that the C8 position of the purine ring is a critical site for modification.[2][6] Introducing linkers at this position allows for the exploration of chemical space and the attachment of various moieties that can enhance binding affinity and selectivity.[6][7]

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such inhibitors.[3][8] By anchoring a purine core to a solid support, a variety of linkers and functional groups can be systematically introduced at the C8 position before the final compound is cleaved and purified. This methodology is highly amenable to combinatorial chemistry, facilitating the efficient discovery of potent and selective Hsp90 inhibitors.[9]

This guide provides a detailed, field-proven protocol for the solid-phase synthesis of a library of Hsp90 inhibitors based on a C8-linked purine scaffold, utilizing Wang resin as the solid support and Sonogashira cross-coupling for linker installation.

Experimental Overview: A Modular Approach to Hsp90 Inhibitor Synthesis

The solid-phase synthesis strategy is designed to be modular, allowing for the generation of a diverse library of inhibitors from a common intermediate. The overall workflow is depicted below.

Figure 1: Overall workflow for the solid-phase synthesis of C8-linked Hsp90 inhibitors.

Part 1: Materials and Reagents

Ensure all reagents are of high purity and solvents are anhydrous where specified.

| Reagent | Supplier | Grade |

| Wang Resin, 100-200 mesh, 1.0 mmol/g loading | Major Supplier | Synthesis Grade |

| 8-Bromo-9-(2-hydroxyethyl)adenine | Custom Synthesis/Supplier | >95% Purity |

| N,N'-Diisopropylcarbodiimide (DIC) | Major Supplier | Synthesis Grade |

| Hydroxybenzotriazole (HOBt) | Major Supplier | Synthesis Grade |

| 4-(Dimethylamino)pyridine (DMAP) | Major Supplier | Reagent Grade |

| Dichloromethane (DCM) | Major Supplier | Anhydrous |

| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous, Amine-Free |

| Tetrakis(triphenylphosphine)palladium(0) | Major Supplier | Catalyst Grade |

| Copper(I) Iodide (CuI) | Major Supplier | Reagent Grade |

| Triethylamine (TEA) | Major Supplier | Anhydrous, >99.5% |

| Terminal Alkynes (various) | Major Supplier | >95% Purity |

| Trifluoroacetic Acid (TFA) | Major Supplier | Reagent Grade |

| Triisopropylsilane (TIS) | Major Supplier | Reagent Grade |

| Diethyl Ether, Anhydrous | Major Supplier | ACS Grade |

| Acetonitrile (ACN) | Major Supplier | HPLC Grade |

| Water | In-house | Deionized, 18 MΩ·cm |

Part 2: Detailed Synthesis Protocols

Protocol 2.1: Loading of the Purine Scaffold onto Wang Resin

This protocol describes the covalent attachment of the purine building block to the Wang resin via an acid-labile ester linkage. The hydroxyl group of the starting material facilitates this attachment. The synthesis of 9-(hydroxyalkyl)-8-bromoadenine derivatives has been previously reported and serves as a suitable starting point.[10]

Rationale: Wang resin is a polystyrene-based support functionalized with a 4-alkoxybenzyl alcohol linker.[4][] This linker allows for the attachment of molecules with a carboxylic acid or, as in this case, an alcohol. The resulting benzyl ester bond is stable to a wide range of reaction conditions used in subsequent steps but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1] The use of DIC as a coupling agent, HOBt to suppress racemization, and a catalytic amount of DMAP is a standard and efficient method for esterification onto Wang resin.[1]

Step-by-Step Procedure:

-

Resin Swelling: In a solid-phase synthesis vessel, add Wang resin (1.0 g, 1.0 mmol). Swell the resin in anhydrous DCM (15 mL) for 1 hour with gentle agitation.

-

Reagent Preparation: In a separate flask, dissolve 8-bromo-9-(2-hydroxyethyl)adenine (0.81 g, 3.0 mmol, 3 equiv.) and HOBt (0.46 g, 3.0 mmol, 3 equiv.) in a minimal amount of anhydrous DMF (approx. 5-10 mL).

-

Activation and Coupling: Add the dissolved starting material/HOBt solution to the swollen resin. Add DIC (0.47 mL, 3.0 mmol, 3 equiv.) to the vessel, followed by a solution of DMAP (37 mg, 0.3 mmol, 0.3 equiv.) in 1 mL of DMF.

-

Reaction: Seal the vessel and agitate the mixture at room temperature for 16-24 hours.

-

Washing: After the reaction, drain the vessel and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 1 hour. Wash as described in step 5.

-

Drying: Dry the resin under high vacuum to a constant weight. The loading of the resin can be determined by cleaving a small sample and analyzing the product concentration by UV-Vis spectroscopy or by weight.

Protocol 2.2: On-Bead Sonogashira Coupling for C8-Linker Installation

This protocol details the palladium- and copper-catalyzed cross-coupling of the resin-bound 8-bromopurine with a terminal alkyne. This reaction is highly versatile and allows for the introduction of a wide array of linkers at the C8 position.[12][13] The on-bead application of this reaction has been successfully demonstrated for the synthesis of alkynylated purine derivatives.[5][13]

Rationale: The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[13] It typically proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne.[14] This reaction is well-suited for solid-phase synthesis due to its mild conditions and tolerance of various functional groups.

Figure 2: Schematic of the on-bead Sonogashira coupling reaction.

Step-by-Step Procedure:

-

Resin Preparation: Place the dried, purine-loaded resin (0.5 g, approx. 0.5 mmol) in a reaction vessel. Swell the resin in anhydrous DMF (10 mL) for 30 minutes.

-

Reagent Addition: To the swollen resin, add the terminal alkyne (2.5 mmol, 5 equiv.), copper(I) iodide (48 mg, 0.25 mmol, 0.5 equiv.), and anhydrous triethylamine (0.7 mL, 5.0 mmol, 10 equiv.).

-

Degassing: Bubble argon gas through the suspension for 15 minutes to create an inert atmosphere.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.1 equiv.) to the reaction vessel.

-

Reaction: Seal the vessel and agitate the mixture at 50-60 °C for 12-18 hours. The progress of the reaction can be monitored by cleaving a small aliquot of resin and analyzing the supernatant by LC-MS.

-

Washing: After the reaction is complete, cool the vessel to room temperature, drain the solution, and wash the resin thoroughly with DMF (3 x 15 mL), a 5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

-

Drying: Dry the resin under high vacuum. This resin is now ready for the final cleavage step.

Protocol 2.3: Cleavage from Resin and Deprotection

This protocol describes the release of the synthesized Hsp90 inhibitor from the solid support and the simultaneous removal of any acid-labile protecting groups.

Rationale: The benzyl ester linkage to the Wang resin is cleaved by strong acidolysis. A common and highly effective cleavage cocktail for this purpose is a mixture of TFA, TIS, and water.[10] TFA is the strong acid that performs the cleavage. TIS acts as a scavenger to trap reactive carbocations that are generated during the cleavage process, preventing side reactions with the product.[15] Water is also included as a scavenger.[15]

Step-by-Step Procedure:

-

Resin Preparation: Place the dried, functionalized resin (approx. 0.5 g) in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh just before use.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Product Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

-

TFA Removal: Concentrate the combined filtrate under a gentle stream of nitrogen or using a rotary evaporator until the volume is reduced to approximately 1-2 mL.

-

Precipitation: Add the concentrated solution dropwise to a 10-fold volume of ice-cold diethyl ether. A precipitate of the crude product should form.

-

Collection: Centrifuge the ether suspension to pellet the crude product. Decant the ether. Wash the pellet twice more with cold diethyl ether.

-

Drying: After the final wash, allow the residual ether to evaporate, and then dry the crude product under high vacuum.

Part 3: Purification and Characterization

Protocol 3.1: Purification by Reverse-Phase HPLC

Rationale: The crude product obtained after cleavage contains the desired inhibitor as well as scavengers and by-products from the synthesis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying small molecules like these to a high degree of purity.[16] A C18 column is typically effective for separating purine-based compounds.[15][16]

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a small amount of DMF or DMSO, and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 30-40 minutes, but this must be optimized for each specific compound.

-

Detection: UV detection at 260 nm (the approximate absorbance maximum for the purine core).

-

-

Fraction Collection: Collect fractions corresponding to the major product peak.

-

Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified Hsp90 inhibitor as a fluffy white powder.

Table 2: Characterization Data for a Representative Hsp90 Inhibitor

| Analysis | Method | Expected Result |

| Purity | Analytical RP-HPLC | >95% (as determined by peak area at 260 nm) |

| Identity | High-Resolution MS (ESI) | Calculated [M+H]+ value ± 5 ppm |

| Structure | ¹H and ¹³C NMR | Spectra consistent with the proposed chemical structure |

| Yield | Gravimetric | Varies depending on coupling efficiencies and handling |

Part 4: Troubleshooting and Key Considerations

-

Low Loading on Wang Resin: If the initial loading is low, ensure all reagents and solvents are anhydrous. The activation time can be extended, or a different coupling reagent like MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) can be tried.

-

Incomplete Sonogashira Coupling: Ensure the reaction is performed under a strictly inert atmosphere as oxygen can lead to alkyne homocoupling. The activity of the palladium catalyst is crucial; use a fresh, high-quality source.

-

Product Degradation during Cleavage: For particularly acid-sensitive compounds, the cleavage time can be reduced, or the reaction can be performed at a lower temperature (e.g., 0 °C).

-

Poor HPLC Separation: If the product co-elutes with impurities, try a shallower gradient or a different column chemistry (e.g., C8 or Phenyl-Hexyl).

Conclusion

This application note provides a robust and versatile solid-phase synthesis strategy for the generation of C8-linked purine-based Hsp90 inhibitors. By leveraging the stability and cleavage characteristics of Wang resin in conjunction with the power of on-bead Sonogashira coupling, researchers can efficiently create diverse libraries of compounds for screening and lead optimization in the pursuit of novel cancer therapeutics.

References

-

Frontiers in Chemistry. (2017, October 16). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

- Votruba, I., Holý, A., & Beránek, J. (1986). 9-(AMINOALKYL)-8-HYDROXYADENINES: PREPARATION, MECHANISM OF FORMATION AND USE IN AFFINITY CHROMATOGRAPHY OF S-ADENOSYL-L-HOMOCYS.

-

Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

-

Agilent Technologies. The benefits of StratoSpheres resins for peptide synthesis. [Link]

- Chiosis, G. (2006). Purine-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1175-1181.

-

Street, L. J., et al. (2011). Structures of Hsp90α and Hsp90β bound to a purine-scaffold inhibitor reveal an exploit. OSTI.GOV. [Link]

- Lee, J. H., et al. (2005). A solid-phase approach to novel purine and nucleoside analogs. Bulletin of the Korean Chemical Society, 26(8), 1237-1240.